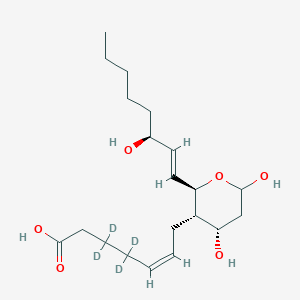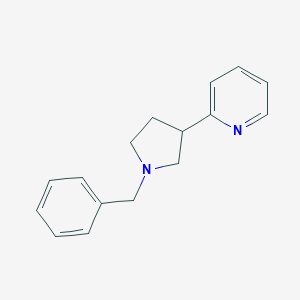
2-(1-Benzylpyrrolidin-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-Benzylpyrrolidin-3-yl)pyridine” is a chemical compound with the molecular formula C16H18N2 . It has an average mass of 238.327 Da and a monoisotopic mass of 238.147003 Da . This compound is not intended for human or veterinary use but is used for research purposes.
Synthesis Analysis
While specific synthesis methods for “2-(1-Benzylpyrrolidin-3-yl)pyridine” were not found, pyrrolidine derivatives are known to be synthesized by ring construction from different cyclic or acyclic precursors . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “2-(1-Benzylpyrrolidin-3-yl)pyridine” consists of a pyrrolidine ring attached to a pyridine ring . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists .
Physical And Chemical Properties Analysis
The molecular weight of “2-(1-Benzylpyrrolidin-3-yl)pyridine” is 238.33 g/mol. The compound has a density of 1.106g/cm3 and a boiling point of 367.088ºC at 760 mmHg .
Applications De Recherche Scientifique
Chemistry and Properties of Pyridine Derivatives
Research has extensively investigated the chemistry and properties of pyridine derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine. These compounds exhibit a wide range of spectroscopic properties, structures, magnetic properties, as well as biological and electrochemical activity, suggesting potential interest in unknown analogs (Boča, Jameson, & Linert, 2011).
Medicinal and Pharmaceutical Applications
Pyridine derivatives are crucial in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds highlights their significance in developing lead molecules for therapeutic purposes, emphasizing the role of hybrid catalysts in synthesizing these compounds (Parmar, Vala, & Patel, 2023).
Pharmacophore Design for Disease Treatment
Research on dipeptidyl peptidase IV inhibitors, which includes pyridine derivatives, underlines their importance in treating type 2 diabetes mellitus. The detailed analysis of patents from 2006 shows the significant efforts in finding new inhibitors with improved efficacy and selectivity, pointing to the medicinal relevance of pyridine structures in drug design (Mendieta, Tarragó, & Giralt, 2011).
Photochromic Properties and Potential Applications
Research on the photochromism of ortho-nitrobenzylpyridines explores their structural and spectroscopic results, highlighting potential applications in photon-based electronics. This suggests that pyridine derivatives can have significant roles in developing new materials for technological applications (Naumov, 2006).
Chemosensing Applications
Pyridine derivatives exhibit high affinity for various ions and neutral species, making them highly effective chemosensors for determining different species in environmental, agricultural, and biological samples. This underscores their importance in analytical chemistry and the potential for designing novel active compounds for sensing applications (Abu-Taweel et al., 2022).
Orientations Futures
While specific future directions for “2-(1-Benzylpyrrolidin-3-yl)pyridine” were not found, pyrrolidine derivatives are of great interest in medicinal chemistry due to their wide range of pharmacological activities . This suggests that “2-(1-Benzylpyrrolidin-3-yl)pyridine” and similar compounds could be subjects of future research in drug discovery.
Propriétés
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-6-14(7-3-1)12-18-11-9-15(13-18)16-8-4-5-10-17-16/h1-8,10,15H,9,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPFYXCQPUZKQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449731 |
Source


|
| Record name | 2-(1-Benzylpyrrolidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzylpyrrolidin-3-yl)pyridine | |
CAS RN |
145105-04-0 |
Source


|
| Record name | 2-(1-Benzylpyrrolidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

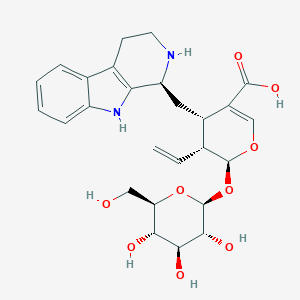







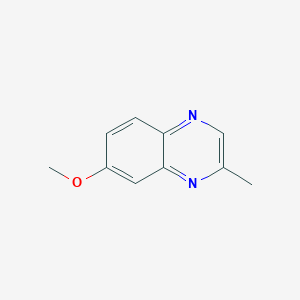
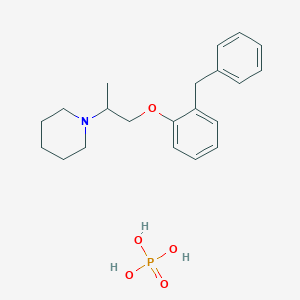

![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)
